3-ethylazetidine-3-carbonitrile hydrochloride
CAS No.: 1205750-03-3
Cat. No.: VC11611842
Molecular Formula: C6H11ClN2
Molecular Weight: 146.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1205750-03-3 |
|---|---|
| Molecular Formula | C6H11ClN2 |
| Molecular Weight | 146.6 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a unique azetidine ring system—a four-membered saturated heterocycle containing one nitrogen atom. At the 3-position of the ring, an ethyl group () and a nitrile group () are bonded to the same carbon atom. The hydrochloride salt form enhances stability and solubility in polar solvents.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-ethylazetidine-3-carbonitrile; hydrochloride |
| Canonical SMILES | CCC1(CNC1)C#N.Cl |
| InChI Key | NHNTYIDTGSVFGF-UHFFFAOYSA-N |
| Ring Strain Energy | ~25 kcal/mol (estimated) |
The nitrile group’s electron-withdrawing nature increases the azetidine ring’s reactivity, facilitating nucleophilic attacks at the α-carbon. X-ray crystallography of analogous compounds reveals bond angles of ~88° within the azetidine ring, contributing to significant ring strain.
Spectroscopic Features
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IR Spectroscopy: A strong absorption band at ~2240 cm confirms the nitrile group’s presence.
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H NMR: Signals at δ 2.17–2.39 ppm correspond to methylene protons adjacent to the nitrile, while δ 4.75–4.86 ppm reflects the methine proton adjacent to the ring nitrogen.
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C NMR: The nitrile carbon resonates at ~117.9 ppm, consistent with sp-hybridized carbons.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a three-step process:
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Formation of Azetidine Precursor: Cyclization of 1-chloro-3-ethylaminopropane under basic conditions yields 3-ethylazetidine.
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Nitrile Introduction: Treatment with cyanogen bromide () introduces the nitrile group at the 3-position.
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KOH, EtOH, 80°C, 6 h | 72 |
| Nitrilation | BrCN, DMF, 25°C, 12 h | 65 |
| Salt Formation | HCl (g), EtO, 0°C | 95 |
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize heat dissipation and reaction kinetics. Industrial-grade reagents (e.g., aqueous HCl) reduce costs, while crystallization from ethanol/water mixtures achieves >97% purity.
Chemical Properties and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with rapid mass loss above 200°C due to nitrile group degradation.
Reaction Pathways
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Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine ().
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Hydrolysis: Acidic conditions (e.g., , 100°C) convert the nitrile to a carboxylic acid ().
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Ring-Opening: Nucleophiles (e.g., ) attack the azetidine ring, yielding γ-aminonitriles.
Table 3: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction | LiAlH, THF | 3-ethylazetidine-3-methylamine |
| Hydrolysis | HSO, HO | 3-ethylazetidine-3-carboxylic acid |
| Alkylation | CHI, KCO | N-methylated derivative |
Applications and Research
Pharmaceutical Intermediates
Though direct applications are undocumented, structurally related azetidines serve as:
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DPP-IV Inhibitors: Analogous to vildagliptin intermediates, which modulate insulin secretion .
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit bactericidal activity.
Materials Science
The nitrile group’s polarity enables use in:
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Coordination Polymers: As a ligand for transition metals (e.g., Cu, Zn).
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Crosslinking Agents: In epoxy resins to enhance thermal stability.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves |
| Inhalation | Use fume hood |
| Disposal | Incinerate at >800°C |
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